6-(3-Methylphenyl)benzo[a]phenazin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H16N2O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(3-methylphenyl)benzo[a]phenazin-5-ol |
InChI |
InChI=1S/C23H16N2O/c1-14-7-6-8-15(13-14)20-22-21(16-9-2-3-10-17(16)23(20)26)24-18-11-4-5-12-19(18)25-22/h2-13,26H,1H3 |
InChI Key |
HIFMFYDVYQGTMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O |
Origin of Product |
United States |
Synthetic Methodologies for Functionalized Benzo a Phenazine 5 Ol Scaffolds
Established Synthetic Pathways to Benzo[a]phenazin-5-ol Derivatives
The synthesis of the benzo[a]phenazin-5-ol core is primarily achieved through two well-established and versatile strategies: condensation reactions and multi-component reactions. These methods offer robust and efficient routes to the fundamental scaffold, which can then be further elaborated.
Condensation Reactions Involving Naphthalene-1,4-diones and 1,2-Diamines
A foundational and widely employed method for the synthesis of benzo[a]phenazin-5-ol derivatives is the condensation reaction between a 1,4-naphthoquinone (B94277) derivative, such as 2-hydroxynaphthalene-1,4-dione (lawsone), and an aromatic 1,2-diamine. researchgate.netnih.gov This reaction is typically carried out under acidic conditions, often using acetic acid as both a solvent and a catalyst, and may require elevated temperatures. nih.gov The reaction proceeds through the formation of an intermediate that undergoes cyclization and subsequent dehydration to yield the final benzo[a]phenazin-5-ol product. A notable advantage of this method is its simplicity and the ready availability of the starting materials. Solvent-free conditions have also been reported, for instance, the reaction of lawsone and o-phenylenediamine (B120857) at 90 °C in the presence of formic acid yields benzo[a]phenazin-5-ol in a short time. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 2-Hydroxy-1,4-naphthoquinone (B1674593) | o-Phenylenediamine | Acetic acid, reflux | Benzo[a]phenazin-5-ol | Good to high | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | o-Phenylenediamine | Formic acid (10 mol%), 90 °C, solvent-free | Benzo[a]phenazin-5-ol | High | nih.gov |
Multi-Component Reaction (MCR) Approaches for Benzo[a]phenazine-5-ol Synthesis
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including benzo[a]phenazin-5-ol derivatives, in a single synthetic operation. researchgate.netnih.gov These reactions offer several advantages over traditional multi-step syntheses, such as higher atom economy, reduced waste generation, and operational simplicity. In the context of benzo[a]phenazin-5-ol synthesis, a common MCR approach involves the one-pot reaction of 2-hydroxynaphthalene-1,4-dione, a 1,2-diamine, an aromatic aldehyde, and a suitable C-H activated compound. researchgate.net This approach allows for the direct introduction of a substituent at the C-6 position. For instance, a four-component reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, an aromatic aldehyde, and 4-hydroxycoumarin (B602359) in refluxing glacial acetic acid has been used to synthesize novel benzo[a]phenazin-5-ol derivatives. researchgate.net
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |
| 2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, 4-hydroxycoumarin | Glacial acetic acid, reflux | 6-(aryl)-benzo[a]phenazin-5-ol derivatives | Not specified | researchgate.net |
| 2-Hydroxy-1,4-naphthoquinone, 1,2-phenylenediamine, aromatic amines, triethyl orthoformate | Formic acid, solvent-free, 90 °C | 6-((arylamino)methylene)benzo[a]phenazin-5(6H)-ones | Good to high | nih.gov |
Strategies for Regioselective Introduction of Aryl Substituents at the C-6 Position, Specifically the (3-Methylphenyl) Moiety
The introduction of aryl substituents at the C-6 position of the benzo[a]phenazin-5-ol scaffold is of significant interest for modulating the compound's properties. While general multi-component reactions can install an aryl group, achieving regioselectivity with specific substituents like the (3-methylphenyl) moiety often requires tailored strategies. Direct C-H arylation methods are a promising avenue for this transformation. Although specific examples for the synthesis of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol are not abundant in the reviewed literature, palladium-catalyzed C-H activation is a well-established strategy for the arylation of various heterocyclic compounds and could be adapted for this purpose. rsc.orgglobethesis.comrsc.org Such a reaction would likely involve the direct coupling of benzo[a]phenazin-5-ol with a suitable 3-methylphenyl source, such as 3-bromotoluene (B146084) or 3-iodotoluene, in the presence of a palladium catalyst and a suitable ligand.
Catalytic Systems in Benzo[a]phenazine-5-ol Synthesis (e.g., Microwave-Assisted, Organocatalysis, Nanocatalysis)
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve reaction efficiency, reduce reaction times, and enhance product yields. The synthesis of benzo[a]phenazin-5-ol and its derivatives has benefited significantly from these developments.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of benzo[a]phenazin-5-ol derivatives. For example, a one-pot, two-step reaction of 2-hydroxynaphthalene-1,4-dione, diamines, aldehydes, and malononitrile (B47326) in acetic acid under microwave irradiation at 120 °C for 7–14 minutes yielded highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives in high yields (81–92%). nih.gov
Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free and often more environmentally friendly alternative to traditional metal catalysts. Oxalic acid (20 mol%) has been used as a reusable and homogeneous organocatalyst for the four-component synthesis of 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives in an ethanol/water mixture under reflux. nih.gov
Nanocatalysis: Nanoparticle-based catalysts have gained attention due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and easier recovery and reuse. Nano CuO (10 mol%) has been employed as a catalyst for the four-component reaction of 2-hydroxynaphthalene-1,4-dione, a 1,2-diamine, an aromatic aldehyde, and malononitrile under solvent-free conditions at 75 °C to produce functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov
| Catalytic System | Reactants | Product | Yield | Reference |
| Microwave Irradiation | 2-Hydroxy-1,4-naphthoquinone, diamines, aldehydes, malononitrile | Benzo[a]pyrano[2,3-c]phenazine derivatives | 81-92% | nih.gov |
| Oxalic Acid (Organocatalyst) | 2-Hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, 1,3-indandione | 16-(aryl)benzo[a]indeno[2′,1′:5,6]pyrano[2,3-c]phenazin-15(16H)-one derivatives | 85-92% | nih.gov |
| Nano CuO (Nanocatalyst) | 2-Hydroxy-1,4-naphthoquinone, 1,2-diamine, aromatic aldehyde, malononitrile | Functionalized benzo[a]pyrano[2,3-c]phenazine derivatives | Not specified | nih.gov |
Green Chemistry Principles in Phenazine (B1670421) Derivative Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of phenazine derivatives to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. The use of water or ethanol/water mixtures as reaction media, as seen in some organocatalytic methods, is a prime example of a greener approach. nih.gov Furthermore, solvent-free reactions, often facilitated by microwave irradiation or specific catalysts, significantly reduce the generation of volatile organic compounds. nih.govnih.gov The development of reusable catalysts, such as nanocatalysts, also aligns with green chemistry principles by minimizing waste. nih.gov
Derivatization of the 5-Hydroxyl Group in Benzo[a]phenazin-5-ol
The 5-hydroxyl group of the benzo[a]phenazin-5-ol scaffold is a key functional handle that allows for a wide range of derivatizations to modify the molecule's physicochemical and biological properties. This hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. For instance, alkylation of the hydroxyl group can be achieved by reacting the benzo[a]phenazin-5-ol with an alkyl halide in the presence of a base. Similarly, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding ester.
While specific examples of the derivatization of this compound are not detailed in the provided search results, the reactivity of the 5-hydroxyl group is well-established in the broader class of benzo[a]phenazin-5-ol derivatives. For example, in the synthesis of more complex fused heterocycles, the benzo[a]phenazin-5-ol acts as a C-nucleophile in reactions with various electrophiles, showcasing the reactivity of the scaffold, which is influenced by the 5-hydroxyl group. nih.gov A ruthenium(II)-catalyzed regiospecific C–H/O–H oxidative annulation of benzo[a]phenazin-5-ol with diphenyl acetylene (B1199291) has been developed to construct isochromeno[8,1-ab]phenazines, demonstrating a transformation involving the hydroxyl group. researchgate.net
Advanced Computational Chemistry Investigations of Benzo a Phenazine Systems
Density Functional Theory (DFT) Applications for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, orbital energies, and other electronic properties, offering deep insights into the reactivity and stability of compounds like functionalized benzo[a]phenazines. mdpi.comresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller energy gap generally implies higher reactivity and greater polarizability. nih.gov
In donor-acceptor (D-A) systems like 6-(3-Methylphenyl)benzo[a]phenazin-5-ol, the HOMO is typically localized on the electron-donating moiety (the 3-methylphenyl group), while the LUMO is centered on the electron-accepting benzo[a]phenazine (B1654389) core. nsf.govnii.ac.jp This spatial separation of the frontier orbitals is a key characteristic of intramolecular charge transfer (ICT) compounds.
Below is a table of representative calculated frontier orbital energies for related heterocyclic systems, illustrating the influence of different functional groups.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Generic Triazine Derivative | -6.297 | -1.810 | 4.487 |
| Benzylhydrazinecarbodithioate | -7.280 | -4.924 | 2.356 |
| Generic Benzothiazepine | -5.890 | -1.750 | 4.140 |
Note: The data in this table are illustrative examples from DFT calculations on various heterocyclic molecules to show a typical range of values and are not specific to this compound.
The molecular structure of this compound inherently possesses a donor-acceptor (D-A) architecture. The benzo[a]phenazine core acts as a strong electron acceptor, while the 3-methylphenyl substituent, along with the hydroxyl group, serves as an electron donor. DFT calculations are crucial for quantifying the degree of intramolecular charge transfer (ICT) in such molecules.
Upon electronic excitation, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals in D-A systems, this transition results in a significant redistribution of electron density, effectively moving charge from the donor part of the molecule to the acceptor part. nsf.govnii.ac.jp This excited state, known as an ICT state, possesses a much larger dipole moment than the ground state. nih.gov
Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are two DFT-based tools used to visualize and quantify this charge transfer. nih.govresearchgate.net NBO analysis can reveal the specific donor-acceptor orbital interactions and their stabilization energies, while MEP maps show the regions of electron richness (negative potential, typically on the acceptor) and electron deficiency (positive potential, on the donor), providing a clear picture of the charge distribution in both the ground and excited states. nih.gov For this compound, these analyses would confirm a net flow of electron density from the methylphenyl ring towards the phenazine (B1670421) system upon excitation.
The redox behavior of phenazine derivatives is critical for their application in areas like redox flow batteries and electrocatalysis. DFT calculations provide a reliable method for predicting the redox potentials of these molecules. researchgate.netrsc.org The redox potential is calculated by determining the Gibbs free energy change (ΔG) for the reduction or oxidation reaction, often using a thermodynamic cycle like the Born-Haber cycle. rsc.org
Computational studies have systematically investigated how different functional groups affect the redox potentials of the phenazine core. acs.orgnih.gov Key findings include:
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -CH₃ make the molecule easier to oxidize and harder to reduce. They shift the redox potential to more negative values. rsc.org
Electron-Withdrawing Groups (EWGs) like -CN, -NO₂, and -COOH make the molecule more difficult to oxidize and easier to reduce, shifting the potential to more positive values. rsc.org
The position of the substituent also has a significant impact. For instance, functionalization at the R2 position of the phenazine core often has a more pronounced effect on the redox potential than at the R1 position. rsc.org
For this compound, the presence of the electron-donating methylphenyl and hydroxyl groups is expected to shift its reduction potential to a more negative value compared to the unsubstituted parent phenazine.
The following table presents DFT-calculated redox potentials for various phenazine derivatives, demonstrating the predictable influence of substituents.
| Compound | Substituent Type | Calculated Potential (V vs. SHE) |
|---|---|---|
| Phenazine (Parent) | - | -0.11 |
| 2-Hydroxyphenazine | EDG (-OH) | -0.19 |
| 2,3-Dihydroxyphenazine | EDG (-OH) | -0.27 |
| 7,8-Dihydroxyphenazine-2-sulfonic acid | EDG (-OH), EWG (-SO₃H) | -0.24 |
Data adapted from computational studies on phenazines in aqueous media. researchgate.net SHE: Standard Hydrogen Electrode.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states and photophysical properties. acs.orgescholarship.org TD-DFT can accurately predict absorption and emission energies, characterize excited states, and help elucidate the dynamics of photophysical processes. nih.gov
TD-DFT calculations can simulate the UV-Vis absorption and fluorescence emission spectra of molecules. nih.govresearchgate.net The absorption spectrum is calculated based on vertical excitations from the optimized ground state geometry, while the emission spectrum is calculated from the optimized geometry of the first excited state (S₁). mdpi.com
For D-A molecules like this compound, the lowest energy absorption band typically corresponds to the HOMO→LUMO transition, which has a strong ICT character. The calculated absorption and emission maxima (λ_abs and λ_em) can be compared directly with experimental data to validate the computational model. These calculations are also invaluable for understanding solvatochromism—the change in absorption or emission color with solvent polarity. Due to the large change in dipole moment upon excitation to an ICT state, the emission of such compounds is often highly sensitive to the solvent environment, typically showing a progressive red shift in more polar solvents. nih.govnih.gov
The table below shows representative TD-DFT predicted spectral data for related D-A systems.
| Compound System | Solvent (Model) | Predicted λ_abs (nm) | Predicted λ_em (nm) |
|---|---|---|---|
| Phenazine-fused Coumarin (B35378) Dye 1 | Toluene | 460 | 565 |
| Phenazine-fused Coumarin Dye 2 | Toluene | 475 | 587 |
| N,N'-diaryl-dihydrophenazine | Toluene | 365 | 420 & 600 (Dual) |
Note: Data are illustrative examples from TD-DFT studies on complex phenazine-based dyes to show typical values and are not specific to this compound.
TD-DFT is instrumental in mapping out the potential energy surfaces of excited states, which governs the dynamics following photoexcitation. For many D-A phenazine derivatives, the initially formed Franck-Condon state can relax into different excited state configurations, such as a twisted intramolecular charge transfer (TICT) state. researchgate.net In a TICT state, a rotational motion around the bond connecting the donor and acceptor groups leads to a more complete charge separation and a lower energy state, which is often non-emissive or weakly emissive. researchgate.net
Computational studies can trace the relaxation pathway from the locally excited (LE) state to the ICT state, identifying energy barriers and characterizing the geometries of these transient species. acs.org The nature of the relaxed S₁ state can be strongly influenced by the solvent polarity; in apolar solvents, the molecule might relax through one pathway (e.g., intersystem crossing), while in polar solvents, the stabilization of the highly polar ICT state makes that the dominant relaxation channel. nih.gov Understanding these dynamics is crucial for designing molecules with specific fluorescence properties, such as high quantum yields or sensitivity to their environment for sensing applications.
Table of Compounds
Conformational Analysis and Potential Energy Surface Mapping for Substituted Benzo[a]phenazin-5-ols
By systematically rotating the dihedral angle between the phenyl ring and the phenazine core, a PES can be generated. This map reveals the low-energy (stable) and high-energy (unstable) conformations. For this compound, the PES is expected to be characterized by distinct energy minima and maxima, corresponding to specific rotational isomers (rotamers).
| Conformation | Dihedral Angle (°) (Phenazine-Phenyl) | Relative Energy (kcal/mol) | Key Feature |
| Global Minimum | ~45-60 | 0.0 | Non-planar orientation minimizing steric clash |
| Local Minimum | ~300-315 | Low | Symmetrical non-planar orientation |
| Transition State | 0, 180 | High | Planar conformation with maximal steric hindrance |
| Transition State | 90, 270 | Moderate | Perpendicular orientation |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The presence of the 3-methylphenyl group at the 6-position of the benzo[a]phenazin-5-ol core introduces significant steric hindrance. This steric bulk prevents the phenyl ring from being coplanar with the phenazine system. A planar conformation would lead to severe steric clashes between the hydrogen atoms of the phenyl ring and the atoms of the phenazine core.
Computational studies on related biaryl systems have shown that the energy barrier to rotation around the bond connecting the two aromatic systems is a direct consequence of this steric repulsion. In the case of this compound, the methyl group in the meta position of the phenyl ring further influences the preferred conformation. While not as sterically demanding as an ortho-substituent, the 3-methyl group will favor a rotational angle that places it away from the phenazine core, thus influencing the precise dihedral angle of the energy minimum. The interplay of these steric interactions dictates a twisted, non-planar ground state conformation for the molecule.
The benzo[a]phenazin-5-ol scaffold contains both hydrogen bond donors (the hydroxyl group and potentially an N-H group in tautomeric forms) and acceptors (the nitrogen atoms of the phenazine ring). The possibility of intramolecular hydrogen bonding is a key factor in stabilizing specific conformations.
In the case of this compound, a potential intramolecular hydrogen bond could exist between the hydroxyl group at the 5-position and the nitrogen atom at the 7-position (N7). The formation of this hydrogen bond would create a five-membered ring, which can contribute to the planarity and stability of that portion of the molecule. The strength of this interaction can be quantified computationally by analyzing bond lengths, bond angles, and the electron density at the bond critical point between the hydrogen and the acceptor atom.
It is also conceivable that in a tautomeric form, where the hydrogen from the hydroxyl group moves to one of the phenazine nitrogens, an N-H⋯N intramolecular hydrogen bond could be formed. The relative energies of these tautomers and the rotational barriers would be influenced by the presence and strength of these intramolecular interactions.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Estimated Stabilization Energy (kcal/mol) |
| O-H⋯N | O5-H⋯N7 | 1.8 - 2.2 | 3 - 7 |
| N-H⋯N (Tautomer) | N-H⋯N | 1.9 - 2.3 | 2 - 5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Electron Density Analysis (e.g., ELF Maps, Transition Density Matrix)
To gain deeper insights into the electronic structure and bonding characteristics of this compound, advanced electron density analysis methods can be employed.
The Electron Localization Function (ELF) provides a visual representation of the electron localization in a molecule. ELF maps can distinguish between core electrons, covalent bonds, and lone pairs. For the title compound, an ELF analysis would be expected to show high localization in the C-C and C-N bonds of the aromatic rings, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs. The region of the intramolecular hydrogen bond would also exhibit a characteristic ELF signature, providing further evidence for its existence and strength.
The Transition Density Matrix (TDM) is a powerful tool for analyzing electronic transitions, such as those that occur upon absorption of light. The TDM describes the change in the electron density when a molecule is excited from its ground state to an excited state. By analyzing the TDM, it is possible to characterize the nature of an electronic transition, for example, as a localized excitation on a specific part of the molecule or as a charge-transfer excitation between different molecular fragments. For this compound, TDM analysis could reveal how the electronic excitation is distributed between the benzo[a]phenazine core and the 3-methylphenyl substituent, providing valuable information for the design of novel materials with specific photophysical properties.
In Depth Photophysical Characterization and Spectroscopic Analysis of Benzo a Phenazin 5 Ol Derivatives
Electronic Absorption Spectroscopy of "6-(3-Methylphenyl)benzo[a]phenazin-5-ol" and Analogues
The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and the energy required to promote electrons to higher energy orbitals. For complex π-conjugated systems like benzo[a]phenazin-5-ol derivatives, these spectra are typically characterized by intense bands in the ultraviolet (UV) and visible regions.
The absorption bands observed in the UV-visible spectra of benzo[a]phenazin-5-ol and its analogues originate primarily from π-π* electronic transitions within the extended aromatic system. The core structure consists of a fused system of benzene (B151609) and phenazine (B1670421) rings, creating a large, delocalized π-electron system. The absorption bands in the visible region, which are responsible for the color of these compounds, are generally attributed to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are of π character.
Substituents play a critical role in modulating the electronic and, consequently, the spectroscopic properties of the benzo[a]phenazine (B1654389) core. The position and electronic nature (electron-donating or electron-withdrawing) of a substituent can significantly alter the energy of the HOMO and LUMO levels, leading to shifts in the absorption maxima (λmax).
For This compound , the key substituents on the parent benzo[a]phenazin-5-ol core are the hydroxyl (-OH) group at the 5-position and the 3-methylphenyl group at the 6-position.
Hydroxyl Group (-OH): The -OH group is a strong electron-donating group through resonance, which generally leads to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted benzo[a]phenazine.
3-Methylphenyl Group: The methylphenyl substituent is a weakly electron-donating group. Its attachment at the 6-position extends the π-conjugation of the system. This extension, combined with its electron-donating nature, is expected to further lower the LUMO energy and raise the HOMO energy, resulting in a bathochromic shift of the absorption bands compared to the parent 5-hydroxy compound.
Studies on related phenazine derivatives have shown that both electron-donating and electron-withdrawing groups can cause a red shift in the absorption spectra. The introduction of various aryl groups can lead to significant changes in λmax, as illustrated by the data on related compounds. For example, the absorption profiles of clofazimine (B1669197) and its analogues, which share the phenazine backbone, show maximum visible absorbance between 450 nm and 495 nm depending on the specific structure and protonation state.
Table 1: Representative Absorption Data for Benzo[a]phenazine Analogues Note: Data for the specific compound this compound is not available in the reviewed literature. This table presents data for related structures to illustrate general trends.
| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) |
| Dibenzo[a,c]phenazine (B1222753) Derivatives | Dichloromethane | ~371, 427 |
| Phenazine-5,10-diyl-dibenzonitriles | Toluene | 320 - 371 |
| Clofazimine Analogues (Free Base) | Methanol | ~450 |
| Clofazimine Analogues (Salt Form) | H₂SO₄ | ~495 - 540 |
This table is generated based on findings for related phenazine structures.
Fluorescence Emission Spectroscopy and Quantum Yield Determination
Fluorescence spectroscopy provides information about the electronic structure of the first excited singlet state (S₁) and the pathways of its de-excitation. Benzo[a]phenazine derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment.
Upon excitation into their absorption bands, benzo[a]phenazin-5-ol derivatives relax to the lowest vibrational level of the S₁ state and can then return to the ground state (S₀) by emitting a photon. This emitted light is known as fluorescence. The fluorescence emission spectrum is typically broad, unstructured, and appears at a longer wavelength (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift.
The position of the emission maximum (λem) and the shape of the emission band are strongly influenced by the substituents and the solvent. For This compound , the extended π-system and the presence of the electron-donating hydroxyl and methylphenyl groups are expected to result in emission in the visible region of the spectrum. Studies on phenazine-fused coumarin (B35378) dyes, for example, show fluorescence ranging from yellow-orange to bluish-green depending on the specific heterocyclic substituent. The emission from many phenazine derivatives is often broad, which can be indicative of a significant change in geometry between the ground and excited states or the presence of intramolecular charge transfer (ICT) character in the excited state.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The quantum yields of benzo[a]phenazine derivatives can vary significantly, from nearly non-emissive to highly fluorescent, depending on their structure.
Enhancement of the quantum yield is often achieved by designing molecules that minimize non-radiative decay pathways, such as internal conversion and intersystem crossing. Key mechanisms for enhancing ΦF in phenazine-based systems include:
Structural Rigidification: Limiting vibrational and rotational freedom within the molecule can suppress non-radiative decay channels and increase fluorescence efficiency. Fusing aromatic rings, as in the benzo[a]phenazine core, contributes to a more rigid structure.
Substituent Effects: The strategic placement of substituents can favorably alter the electronic properties of the excited state. For instance, attaching certain groups can increase the radiative decay rate or suppress competing non-radiative processes.
For example, iridium(III) complexes incorporating a dibenzo[a,c]phenazine moiety have been shown to exhibit high photoluminescence quantum yields (up to 24% in solution) by managing the electronic effects of the substituents.
Table 2: Representative Fluorescence Data for Benzo[a]phenazine Analogues Note: Data for the specific compound this compound is not available in the reviewed literature. This table presents data for related structures.
| Compound/Derivative Class | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
| Phenazine Fused Coumarins | Various | 500 - 600 | 0.1 - 0.7 |
| Dibenzo[a,c]phenazine-Ir(III) Complex | Dichloromethane | 732 | 0.24 |
| Biphenyl-Phenazine Derivative (BPN) | Toluene | 604 | Low |
This table is generated based on findings for related phenazine structures.
Solvatochromic Behavior and Environmental Sensitivity Studies
Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption or emission spectrum) upon a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited states of the dye molecule. Benzo[a]phenazin-5-ol derivatives often exhibit pronounced solvatochromism, making them useful as probes for environmental polarity.
The absorption spectra of phenazine derivatives often show a red shift (positive solvatochromism) as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
Interestingly, the emission spectra can show different behavior. Some phenazine-fused coumarins have been reported to exhibit negative solvatochromism in their absorption spectra but a progressive red shift (positive solvatochromism) in their emission spectra with increasing solvent polarity. This complex behavior highlights a significant redistribution of electron density upon excitation, leading to an excited state with a much larger dipole moment than the ground state.
The sensitivity of both the absorption and emission maxima of This compound to the solvent environment is expected to be significant due to the presence of the polar hydroxyl group and the large, polarizable aromatic system. This property makes the compound and its analogues potential candidates for use as fluorescent sensors to probe the local polarity of microenvironments, such as within micelles or biological membranes.
Excited-State Lifetime Measurements and Deactivation Pathways.acs.orgnih.gov
The excited-state lifetime of benzo[a]phenazin-5-ol derivatives is intricately linked to their molecular structure and environment. acs.orgmdpi.com For compounds such as this compound, the excited state is typically characterized by a combination of locally-excited (LE) and charge-transfer (CT) states. nih.gov The presence of the electron-donating methylphenyl group and the hydroxyl group on the benzo[a]phenazine core influences the nature and energy of the excited state.
Upon photoexcitation, these molecules can undergo intramolecular charge transfer (ICT), leading to a significant redistribution of electron density. acs.org This process is often accompanied by conformational relaxation and planarization of the molecular structure in the excited state. acs.orgsemanticscholar.org The lifetime of the excited state is a measure of how long the molecule remains in this energized state before returning to the ground state. This duration is influenced by the rates of both radiative and non-radiative deactivation pathways.
Radiative deactivation occurs through the emission of a photon, resulting in fluorescence. The rate of this process is related to the oscillator strength of the electronic transition. In many benzo[a]phenazine derivatives, the hybridization of LE and CT states can lead to high photoluminescence quantum efficiencies. nih.gov
Non-radiative deactivation pathways compete with fluorescence and can significantly shorten the excited-state lifetime. These processes include:
Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S1 to S0) without the emission of light.
Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., S1 to T1). The efficiency of ISC is enhanced by spin-orbit coupling. nih.gov
Conformational Changes: In flexible molecules, torsional motions and other structural rearrangements can provide efficient non-radiative decay channels. acs.org
For this compound, the deactivation from the excited state is a complex interplay of these radiative and non-radiative processes. The specific lifetime would be influenced by factors such as solvent polarity, viscosity, and temperature, which can affect the stabilization of the charge-transfer state and the dynamics of conformational changes. acs.orgsemanticscholar.org
Below is an illustrative data table showing typical excited-state lifetime ranges for related donor-acceptor benzo[a]phenazine derivatives in different environments.
| Derivative Type | Solvent | Excited State Character | Typical Lifetime (ns) | Primary Deactivation Pathway |
| Benzo[a]phenazin-5-ol with Donor Group | Toluene | LE/CT Hybrid | 2-10 | Fluorescence, IC |
| Benzo[a]phenazin-5-ol with Donor Group | Acetonitrile | CT | 1-5 | IC, ISC |
| Sterically Hindered Benzo[a]phenazine | Cyclohexane | LE | 10-20 | Fluorescence |
Aggregation-Induced Emission (AIE) Characteristics in Benzo[a]phenazine Systems.researchgate.netnih.gov
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic dyes. Benzo[a]phenazine derivatives, particularly those with bulky substituents that restrict intramolecular rotations, have been shown to exhibit AIE. researchgate.net
The mechanism behind AIE in these systems is often attributed to the restriction of intramolecular motion (RIM) . nih.gov In dilute solutions, molecules like this compound can have rotatable bonds, such as the single bond connecting the methylphenyl group to the phenazine core. These rotations can act as efficient non-radiative decay channels, quenching fluorescence.
When the molecules aggregate, the steric hindrance imposed by neighboring molecules restricts these intramolecular rotations. This blockage of non-radiative pathways leads to a significant enhancement of the radiative decay channel, resulting in strong fluorescence emission.
The AIE characteristics of this compound can be investigated by measuring its photoluminescence in solvent mixtures of varying fractions. For instance, in a good solvent like tetrahydrofuran (B95107) (THF), the compound is expected to be weakly emissive. As a poor solvent like water is gradually added, the molecules will start to aggregate, and a significant increase in fluorescence intensity should be observed.
An illustrative data table summarizing the AIE properties of a hypothetical benzo[a]phenazine derivative with AIE characteristics is presented below.
| Solvent System (THF/Water) | Aggregation State | Relative Fluorescence Intensity | Emission Maximum (nm) |
| 100/0 | Dissolved | 1 | 520 |
| 80/20 | Partially Aggregated | 15 | 515 |
| 60/40 | Aggregated | 50 | 510 |
| 40/60 | Highly Aggregated | 120 | 505 |
| 20/80 | Nano-precipitates | 250 | 500 |
The study of AIE in benzo[a]phenazine systems is a promising area of research, with potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govresearchgate.net
Coordination Chemistry of Benzo a Phenazine Ligands
Design and Synthesis of Metal Complexes with Benzo[a]phenazine (B1654389) Scaffolds
The design of metal complexes incorporating benzo[a]phenazine scaffolds is a strategic process aimed at creating materials with specific functionalities. The synthesis typically involves the reaction of a pre-formed benzo[a]phenazine derivative with a suitable metal salt under controlled conditions. For instance, Schiff base ligands derived from diaminophenazines can be synthesized and subsequently treated with metal nitrates (e.g., Co(II), Ni(II), Cu(II)) to form stable complexes. researchgate.netnih.gov Another approach involves solvothermal synthesis, where metal salts and the benzo[a]phenazine linker react in a high-boiling point solvent to yield crystalline coordination polymers. researchgate.net A one-pot method has also been demonstrated for creating a coordination polymer of phenazine (B1670421) and silver, where the phenazine ligand is first produced via oxidative dimerization of aniline, followed by self-assembly with silver nitrate. biointerfaceresearch.com
The choice of metal, ancillary ligands, and reaction conditions allows for fine-tuning the resulting complex's geometry, stability, and physicochemical properties. The inherent structure of the benzo[a]phenazine ligand, including the position of substituents, plays a crucial role in directing the assembly of the final supramolecular architecture.
Benzo[a]phenazine ligands offer a variety of potential binding sites for metal ions, leading to diverse coordination modes. The most common mode is N-coordination , where the metal center binds to the lone pairs of the nitrogen atoms within the phenazine ring system. sci-hub.se This is typical for many heterocyclic aromatic ligands.
However, the extended π-system of the benzo[a]phenazine framework also allows for less common coordination modes. Theoretical investigations and studies on related polycyclic aromatic systems have shown the possibility of η-coordination , where the metal atom binds to the carbocyclic rings of the ligand. researchgate.net In this mode, the metal interacts with the π-electrons of one of the peripheral aromatic rings. For example, in certain metal carbonyl complexes, ancillary phenazine ligands have been observed to adopt an η4-coordination mode, utilizing only the carbon atoms of a carbocyclic ring. researchgate.net The interplay between N-coordination and η-coordination can lead to complexes with unusual geometries and electronic structures, which are of significant interest for their potential catalytic and material applications.
The structural and electronic features of the benzo[a]phenazine framework exert a significant influence on its coordination preferences with different metal centers. The rigid, planar structure of the ligand can impose strict geometric constraints on the resulting metal complex. This rigidity can be exploited to construct well-defined architectures, such as one-dimensional chains or two-dimensional grids. researchgate.net
The redox-active nature of the phenazine core is another critical factor. researchgate.net The ligand can participate in electron transfer processes, stabilizing metals in various oxidation states or acting as a non-innocent ligand where the ligand itself is redox-active. This property is particularly important in the design of electrochemically active materials. For example, coordination polymers based on a phenazine-dibenzoate linker with Zn²⁺ and Co²⁺ have been synthesized, where the phenazine core acts as the primary redox site, capable of undergoing reversible one-electron oxidations. researchgate.net The electronic properties of the framework, which can be tuned by substituents, also affect the ligand's donor-acceptor characteristics, thereby influencing the strength and nature of the metal-ligand bond.
Spectroscopic and Electronic Impact of Metal Coordination on Benzo[a]phenazine Derivatives
The coordination of a metal ion to a benzo[a]phenazine derivative induces significant changes in the ligand's electronic structure, which are readily observable through spectroscopic techniques. These changes provide valuable insights into the nature of the metal-ligand interaction and the properties of the resulting complex.
Upon complexation with a metal ion, the absorption spectrum of a benzo[a]phenazine ligand typically exhibits noticeable changes. The original intramolecular π-π* and n-π* transitions of the organic ligand are often shifted in energy (either to lower energy, a bathochromic shift, or higher energy, a hypsochromic shift).
More significantly, new absorption bands can appear, which are characteristic of the complex. These new bands often correspond to metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions. In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of these transitions is highly sensitive to the nature of the metal, its oxidation state, and the solvent environment. researchgate.net For instance, in donor-acceptor compounds based on benzo[a,c]phenazine, the formation of charge-transfer (CT) states is evident from new, weak absorption bands at longer wavelengths. frontiersin.org Coordination to a metal can similarly introduce or modify these CT states, profoundly altering the electronic properties of the molecule.
The fluorescence of benzo[a]phenazine derivatives is highly sensitive to metal coordination. Depending on the metal ion and the nature of the interaction, either fluorescence enhancement ("turn-on") or quenching ("turn-off") can be observed. iaea.org This phenomenon is the basis for the design of fluorescent chemosensors for metal ion detection. nih.gov
Metal-ligand interactions can modulate fluorescence through several mechanisms:
Heavy Atom Effect: Paramagnetic or heavy metal ions can promote intersystem crossing (ISC) from the excited singlet state to a triplet state, which leads to quenching of the fluorescence.
Energy or Electron Transfer: Photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) between the ligand and the metal center can provide non-radiative decay pathways, resulting in fluorescence quenching.
Conformational Rigidity: Chelation to a metal ion can increase the rigidity of the ligand structure, which reduces non-radiative decay from vibrational relaxation and can lead to a significant enhancement of the fluorescence quantum yield. nih.gov
The strategic design of benzo[a]phenazine-based ligands and their metal complexes allows for the fine-tuning of their emissive properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.govnih.govrsc.orgacs.org
| Compound | Donor Moiety | Max. Emission (nm) | Photoluminescence Quantum Yield (PLQY) | Excited State Type |
|---|---|---|---|---|
| CZP-DPPZ | Carbazole | 502 | - | Locally-Excited (LE) |
| TPA-DPPZ | Triphenylamine | - | 40.2% | Hybridized Local and Charge-Transfer (HLCT) |
| PXZ-DPPZ | Phenoxazine | 656 | - | Charge-Transfer (CT) |
Theoretical Characterization of Metal-Benzo[a]phenazine Bonding (e.g., Energy Decomposition Analysis)
To gain a deeper, quantitative understanding of the bonding between metal fragments and benzo[a]phenazine ligands, computational methods are employed. Energy Decomposition Analysis (EDA) is a powerful theoretical tool that partitions the total interaction energy (ΔE_int) of a bond into physically meaningful components. researchgate.netnih.gov This analysis helps to elucidate the nature of the chemical bond, distinguishing between electrostatic and covalent contributions.
The interaction energy is typically broken down into three main terms:
Pauli Repulsion (ΔE_Pauli): This is the repulsive term arising from the interaction between the occupied orbitals of the fragments (the metal and the ligand), which is a consequence of the Pauli exclusion principle.
Electrostatic Interaction (ΔE_elstat): This term represents the classical electrostatic attraction between the unperturbed charge distributions of the interacting fragments. It is a key component of ionic bonding. researchgate.net
Orbital Interaction (ΔE_orb): This attractive term accounts for the charge transfer and polarization effects that occur as the orbitals of the fragments mix to form the new molecular orbitals of the complex. This term is the essence of covalent bonding. researchgate.net
By analyzing the relative magnitudes of ΔE_elstat and ΔE_orb, one can characterize the metal-ligand bond on a spectrum from purely ionic to purely covalent. researchgate.netresearchgate.net For example, a bond where the electrostatic contribution is dominant would be considered highly ionic, while a dominant orbital interaction term would indicate a strong covalent character. This detailed insight is crucial for rationally designing new complexes with desired electronic properties and reactivity.
| Energy Term | Description | Contribution to Bonding |
|---|---|---|
| ΔE_int | Total Interaction Energy (ΔE_Pauli + ΔE_elstat + ΔE_orb) | Overall Bond Strength |
| ΔE_Pauli | Pauli Repulsion | Destabilizing (Repulsive) |
| ΔE_elstat | Electrostatic Interaction | Stabilizing (Ionic Character) |
| ΔE_orb | Orbital Interaction | Stabilizing (Covalent Character) |
Structure Property Relationships in Functionalized Benzo a Phenazine 5 Ol Derivatives
Correlating Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of the benzo[a]phenazin-5-ol core are highly sensitive to the nature of the substituent at the 6-position. The 3-methylphenyl group, while seemingly a simple modification, imparts a nuanced combination of electronic and steric effects that collectively influence the molecule's behavior.
Inductive and Resonance Effects of Aryl Substituents
The introduction of an aryl group, such as the 3-methylphenyl moiety, at the C6 position of the benzo[a]phenazin-5-ol scaffold directly impacts the electron density distribution across the entire π-conjugated system. This influence is primarily governed by a combination of inductive and resonance effects.
The methyl group on the phenyl ring is weakly electron-donating through an inductive effect (+I effect). This effect involves the polarization of the sigma (σ) bonds, leading to a slight increase in electron density on the phenyl ring, which is then relayed to the benzo[a]phenazine (B1654389) core. While the methyl group is in the meta position, its inductive influence, though attenuated, can still subtly modulate the electronic character of the phenazine (B1670421) system.
Resonance effects, which involve the delocalization of π-electrons, are also critical. The phenyl ring itself extends the π-conjugation of the parent benzo[a]phenazine system. Electron-donating or electron-withdrawing substituents on this aryl ring can further tune the electronic properties. For instance, a methoxy (B1213986) group in the para position would exert a strong electron-donating resonance effect (+R effect), significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, a nitro group would have a strong electron-withdrawing resonance effect (-R effect), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The 3-methylphenyl substituent, lacking strong resonance-donating or -withdrawing capabilities, primarily extends conjugation while providing a minor inductive push.
These electronic perturbations directly affect the HOMO-LUMO energy gap, which in turn dictates the absorption and emission wavelengths of the molecule. Generally, extending the π-conjugation and introducing electron-donating groups leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and fluorescence spectra.
Table 1: Predicted Electronic Properties of Substituted 6-Aryl-benzo[a]phenazin-5-ol Derivatives Note: The following data is illustrative and based on general principles of physical organic chemistry, as specific experimental data for this exact compound is not readily available in the literature. The values serve to demonstrate expected trends.
| Substituent (at C6) | Substituent Effect | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Expected λmax (Absorption) |
| Phenyl | Extended Conjugation | Baseline | Baseline | Baseline | Baseline |
| 4-Methoxyphenyl | +R, +I (strong donor) | Higher | Slightly Higher | Smaller | Red-shifted |
| 3-Methylphenyl | +I (weak donor) | Slightly Higher | Baseline | Slightly Smaller | Slightly Red-shifted |
| 4-Nitrophenyl | -R, -I (strong acceptor) | Lower | Lower | Smaller | Significantly Red-shifted |
Steric Effects on Molecular Planarity and Conjugation
The three-dimensional shape of a molecule is as important as its electronic structure in determining its properties. The linkage between the 3-methylphenyl group and the benzo[a]phenazine core is a single C-C bond, around which rotation can occur. The degree of twisting, or the dihedral angle, between the plane of the aryl substituent and the plane of the phenazine core is dictated by steric hindrance.
The presence of substituents near the linkage point can force the rings out of planarity. A non-planar conformation disrupts the orbital overlap between the two π-systems, effectively reducing the extent of conjugation. This disruption typically leads to a hypsochromic (blue) shift in the absorption spectrum and can decrease the efficiency of electronic communication across the molecule. In the case of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol, the meta-position of the methyl group results in minimal direct steric clash with the phenazine core, allowing for a relatively planar conformation compared to an ortho-substituted analogue. However, it still introduces more steric bulk than an unsubstituted phenyl ring, potentially leading to a slightly larger average dihedral angle in solution.
Rational Design Principles for Modulating Optical and Electrochemical Behavior
The principles of inductive effects, resonance, and steric hindrance form the basis for the rational design of novel benzo[a]phenazine derivatives with tailored properties. To create materials for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors, precise control over the emission color and electrochemical stability is necessary.
For Red-Shifted Emission: To achieve emission at longer wavelengths (towards red), the HOMO-LUMO gap needs to be narrowed. This can be accomplished by:
Introducing strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the C6-aryl substituent to raise the HOMO energy.
Introducing strong electron-withdrawing groups (e.g., -CN, -NO₂) on the benzo[a]phenazine core to lower the LUMO energy.
Extending the π-conjugated system by using larger aromatic substituents, such as naphthyl or anthracenyl groups.
For Blue-Shifted Emission: To achieve emission at shorter wavelengths (towards blue), the HOMO-LUMO gap must be widened. This can be achieved by:
Introducing steric hindrance to force a non-planar conformation, thereby breaking conjugation. For example, placing bulky groups at the ortho-positions of the C6-phenyl ring would increase the dihedral angle and blue-shift the emission.
For Modulating Electrochemical Behavior: The oxidation and reduction potentials of the molecule are directly related to the HOMO and LUMO energy levels, respectively. Electron-donating groups make the molecule easier to oxidize (a less positive potential), while electron-withdrawing groups make it easier to reduce (a more positive potential). This tunability is critical for applications in organic electronics, where matching energy levels between different materials is essential for efficient device performance.
Impact of Molecular Conformation on Excited-State Dynamics and Emission Efficiency
Upon absorption of light, a molecule is promoted to an excited state. The processes it undergoes to return to the ground state, including fluorescence and non-radiative decay, are collectively known as excited-state dynamics. The efficiency of light emission (fluorescence quantum yield) is highly dependent on the molecule's conformation and its ability to dissipate energy through non-radiative pathways.
For molecules like this compound, rotational freedom around the C-C single bond can be a significant channel for non-radiative decay. In the excited state, the molecule may undergo conformational relaxation, twisting into a geometry that facilitates rapid, heat-dissipating internal conversion back to the ground state, thus quenching fluorescence. This process is known as torsion-induced non-radiative decay.
The rigidity of the molecular structure is therefore paramount for high emission efficiency. The slight steric hindrance from the 3-methylphenyl group may play a role in restricting this rotational freedom to some extent, potentially leading to a higher quantum yield compared to a completely unhindered analogue. In environments where molecular motion is restricted, such as in a rigid polymer matrix or in a highly viscous solvent, the fluorescence efficiency of such compounds is often observed to increase, a phenomenon known as aggregation-induced emission or restriction of intramolecular motion (RIM).
Advanced Applications of Functionalized Benzo a Phenazine Derivatives in Materials Science and Sensing
Utilization in Organic Optoelectronic Devices
The extended π-conjugated system of the benzo[a]phenazine (B1654389) core structure is a key feature that makes its derivatives promising candidates for applications in organic optoelectronic devices. This large, planar aromatic system facilitates charge transport and can be tuned to exhibit desirable photophysical properties, such as strong light absorption and emission, which are crucial for the functionality of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Emitters in Organic Light-Emitting Diodes (OLEDs)
Benzo[a]phenazine derivatives are being explored as potential emitters in OLEDs due to their inherent fluorescence and the tunability of their emission color through chemical modification. The introduction of different substituent groups onto the benzo[a]phenazine core can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission wavelength.
Table 1: Representative Performance Metrics for OLED Emitters (Hypothetical)
| Parameter | Description | Potential Impact of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | The methylphenyl group could influence molecular packing and excited state dynamics, potentially affecting EQE. |
| Luminance | The intensity of light emitted per unit area. | The substituent may alter the radiative decay rate, influencing the brightness of the device. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | A colorimetric system to define the color of the emitted light. | The electronic nature of the 3-methylphenyl group would likely shift the emission color compared to the unsubstituted parent compound. |
| Turn-on Voltage | The minimum voltage required for the device to emit light. | The HOMO/LUMO levels, influenced by the substituent, would affect the energy barriers for charge injection and thus the turn-on voltage. |
Active Components in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, benzo[a]phenazine derivatives are of interest for their potential use as either electron donor or electron acceptor materials in the active layer of a solar cell. Their broad absorption spectra and appropriate energy levels are key characteristics that could enable efficient light harvesting and charge separation.
The performance of OPVs is highly dependent on the molecular structure of the active components, which influences the morphology of the bulk heterojunction and the charge transport properties. The 3-methylphenyl group in this compound could play a significant role in determining the solid-state packing and, consequently, the power conversion efficiency (PCE) of a device.
Detailed research on the application of this compound in OPVs has not yet been reported. The table below outlines the key parameters used to characterize the performance of organic solar cells, which would be the focus of future investigations.
Table 2: Key Performance Parameters for Organic Photovoltaics (Hypothetical)
| Parameter | Symbol | Description | Potential Influence of this compound |
| Power Conversion Efficiency | PCE (%) | The overall efficiency of converting light energy into electrical energy. | The substituent could affect all other parameters, thereby influencing the overall PCE. |
| Open-Circuit Voltage | VOC (V) | The maximum voltage available from a solar cell at zero current. | The energy levels of the compound would be a primary determinant of the VOC. |
| Short-Circuit Current Density | JSC (mA/cm²) | The current density through the solar cell when the voltage is zero. | The light absorption properties and charge mobility, influenced by the molecular structure, would impact the JSC. |
| Fill Factor | FF (%) | A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction. | The morphology of the active layer, which is affected by molecular shape and interactions, is a key determinant of the FF. |
Integration into Chemical Sensor Platforms
The inherent photophysical properties of benzo[a]phenazine derivatives make them attractive candidates for the development of chemical sensors. nih.gov Their fluorescence can be sensitive to the presence of specific analytes, and their redox activity can be harnessed for electrochemical sensing.
Development of Fluorescent Chemosensors for Analyte Detection
The fluorescence of benzo[a]phenazine compounds can be quenched or enhanced upon interaction with certain chemical species, forming the basis for "turn-off" or "turn-on" fluorescent sensors. nih.gov The design of such sensors often involves functionalizing the benzo[a]phenazine core with specific recognition moieties that can selectively bind to the target analyte.
While there are no specific reports on a fluorescent chemosensor based on this compound, related benzo[a]phenazine derivatives have been successfully employed as sensors for metal ions such as Fe³⁺ and Cu²⁺. nih.gov The performance of such a sensor would be characterized by its selectivity, sensitivity (limit of detection), and response time.
Table 3: Typical Characteristics of a Fluorescent Chemosensor (Hypothetical)
| Characteristic | Description | Projected Role of this compound |
| Analyte | The specific ion or molecule to be detected. | The binding site for a target analyte would likely need to be incorporated into the molecular design. |
| Selectivity | The ability to detect the target analyte in the presence of other species. | The 3-methylphenyl group might sterically or electronically influence the binding pocket, affecting selectivity. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | The quantum yield of fluorescence and the strength of interaction with the analyte would determine the LOD. |
| Response Mechanism | The process by which analyte binding leads to a change in fluorescence (e.g., photoinduced electron transfer, Förster resonance energy transfer). | The electronic properties of the excited state of the molecule would be central to the response mechanism. |
Electrochemical Sensing Applications (e.g., Biosensors, Redox Mediators)
The redox-active nature of the phenazine (B1670421) core allows for its use in electrochemical sensing. These compounds can undergo reversible oxidation and reduction processes, which can be monitored using techniques like cyclic voltammetry. This property is valuable for the development of biosensors, where the benzo[a]phenazine unit can act as a redox mediator, facilitating electron transfer between an enzyme and an electrode surface.
Specific studies on the electrochemical sensing applications of this compound are not currently available. However, the general principles suggest that its redox potential and electron transfer kinetics would be critical parameters.
Table 4: Important Parameters for Electrochemical Sensors (Hypothetical)
| Parameter | Description | Relevance of this compound |
| Redox Potential | The potential at which the compound is oxidized or reduced. | The electronic effect of the 3-methylphenyl substituent would modulate the redox potential of the phenazine core. |
| Electron Transfer Rate | The kinetics of electron transfer between the molecule and the electrode. | The molecular structure and its interaction with the electrode surface would influence this rate. |
| Stability | The ability of the compound to withstand repeated redox cycling. | The chemical stability of the oxidized and reduced forms is crucial for sensor longevity. |
| Biocompatibility | For biosensors, the ability to function in a biological environment without causing adverse reactions. | The overall molecular structure and solubility would be important factors. |
Role in Electrochemical Energy Storage Systems (e.g., Redox Flow Batteries)
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic redox-active materials are being actively investigated as alternatives to traditional metal-based systems. The ability of phenazine derivatives to undergo reversible two-electron redox reactions makes them attractive candidates for use as anolytes (the negative electrolyte) in aqueous organic RFBs.
While research has been conducted on benzo[a]phenazine derivatives for RFBs, these studies often involve the introduction of solubilizing groups (like sulfonic acid) to enhance their solubility in aqueous electrolytes. The performance of this compound in a redox flow battery has not been reported, and its inherent low aqueous solubility in its unmodified form would likely be a significant challenge.
The key metrics for evaluating the performance of a redox-active material in a flow battery are presented in the hypothetical table below.
Table 5: Performance Metrics for Redox Flow Battery Materials (Hypothetical)
| Metric | Description | Potential Considerations for this compound |
| Redox Potential | Determines the cell voltage of the battery. | The 3-methylphenyl group would influence the redox potential. |
| Solubility | A high solubility is required for a high energy density. | The hydrophobicity of the methylphenyl group would likely result in low aqueous solubility, necessitating chemical modification. |
| Electrochemical Reversibility | The ability to be repeatedly charged and discharged without degradation. | The stability of the radical intermediates and the fully reduced/oxidized species is critical. |
| Capacity Retention | The percentage of the initial capacity that is retained over multiple cycles. | Chemical and electrochemical stability are key factors for long-term capacity retention. |
Exploration in Nonlinear Optical Materials
Nonlinear optical (NLO) materials are crucial for a range of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical limiting. The efficacy of an NLO material is often quantified by its third-order nonlinear optical susceptibility (χ(3)) and second-order hyperpolarizability (γ). Benzo[a]phenazine derivatives, with their extended π-conjugated systems, are promising candidates for NLO applications.
The introduction of a 3-methylphenyl group at the 6-position of the benzo[a]phenazin-5-ol core can significantly influence the molecule's electronic properties. The electron-donating nature of the methyl group, coupled with the electron-withdrawing character of the phenazine core, can enhance the intramolecular charge transfer (ICT) upon photoexcitation. This enhanced ICT is a key factor in achieving large NLO responses.
While specific experimental data for the third-order nonlinear optical properties of this compound are not extensively available in the public domain, theoretical studies and experimental findings for structurally similar compounds suggest that it would exhibit a significant NLO response. The planar structure of the benzo[a]phenazine moiety facilitates π-electron delocalization, which is essential for high hyperpolarizability.
Table 1: Hypothetical Nonlinear Optical Properties of this compound and Related Compounds
| Compound | λmax (nm) | χ(3) (esu) | γ (10^-36 esu) |
| This compound | 480 | 1.5 x 10^-12 | 5.0 x 10^-34 |
| Benzo[a]phenazin-5-ol | 465 | 8.0 x 10^-13 | 2.8 x 10^-34 |
| 6-Phenylbenzo[a]phenazin-5-ol | 475 | 1.2 x 10^-12 | 4.2 x 10^-34 |
Note: The data in this table is illustrative and based on general trends observed in similar organic chromophores. Specific experimental values for this compound require dedicated NLO characterization studies.
Research in this area often involves techniques such as Z-scan and third-harmonic generation (THG) to measure the NLO coefficients. For materials like this compound, these studies would be crucial to quantify its potential for applications in all-optical signal processing and other photonic devices.
Advanced Polymeric Materials Incorporating Phenazine Units
The incorporation of functional chromophores like this compound into polymer matrices is a strategic approach to develop advanced materials with tailored optical, thermal, and mechanical properties. Phenazine units can be integrated into the polymer backbone or appended as side chains in various polymer architectures, such as polyamides and polyimides.
The presence of the benzo[a]phenazine moiety can enhance the thermal stability of the resulting polymers due to its rigid and aromatic nature. The 3-methylphenyl substituent can influence the polymer's solubility and processability, making it more amenable to fabrication into thin films and other forms.
Polymers containing this compound units could find applications in areas such as:
Electro-optic modulators: Where the NLO properties of the phenazine unit can be harnessed.
Organic light-emitting diodes (OLEDs): Leveraging the fluorescent properties of the chromophore.
High-performance films and coatings: Benefiting from the enhanced thermal and mechanical stability.
The synthesis of such polymers can be achieved through various polymerization techniques, including polycondensation and addition polymerization, by functionalizing the this compound monomer with appropriate reactive groups.
Table 2: Potential Thermal and Mechanical Properties of a Polyimide Incorporating this compound
| Property | Value |
| Glass Transition Temperature (Tg) | > 250 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 450 °C |
| Tensile Strength | 90 - 110 MPa |
| Young's Modulus | 2.5 - 3.5 GPa |
Note: This data is hypothetical and represents expected properties for a high-performance polyimide containing a rigid, aromatic chromophore. Actual properties would depend on the specific polymer structure and composition.
The characterization of these advanced polymeric materials would involve techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) for thermal properties, and tensile testing for mechanical properties. Further investigation into the structure-property relationships of these polymers is essential to optimize their performance for specific applications in materials science.
Future Research Trajectories and Unexplored Frontiers for 6 3 Methylphenyl Benzo a Phenazin 5 Ol
Expanding Synthetic Diversity and Complexity of Benzo[a]phenazin-5-ol Analogues
The foundation of exploring the potential of 6-(3-Methylphenyl)benzo[a]phenazin-5-ol lies in the ability to synthesize a wide array of its derivatives. Future synthetic efforts should focus on developing versatile and efficient methodologies to introduce a variety of functional groups and structural motifs onto the benzo[a]phenazin-5-ol core.
One primary approach involves the utilization of multicomponent reactions (MCRs). MCRs offer a powerful tool for rapidly assembling complex molecules from simple starting materials in a single step, thereby increasing synthetic efficiency and atom economy. nih.gov For instance, one-pot, two-step, four-component condensation reactions have been successfully employed for the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. nih.govnih.gov This strategy could be adapted to incorporate diverse aldehydes, malononitrile (B47326), and other active methylene compounds to generate a library of this compound analogues with varied substituents.
Furthermore, post-functionalization of the benzo[a]phenazine (B1654389) core presents another avenue for diversification. Techniques such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be explored to introduce aryl, alkynyl, and amino moieties at specific positions on the aromatic framework, provided suitable halogenated precursors of this compound can be synthesized. rsc.org
The synthesis of fused heterocyclic systems represents a significant leap in structural complexity. rsc.orgdntb.gov.ua Research into domino reactions starting from benzo[a]phenazin-5-ol derivatives has yielded various polyheterocyclic compounds. researchgate.net Future work could target the fusion of other heterocyclic rings, such as thiazole, imidazole, or quinoxaline, to the benzo[a]phenazine backbone, potentially leading to novel compounds with unique electronic and biological properties.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential for Diversity |
| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High throughput synthesis of a library of derivatives by varying the starting components. |
| Post-Functionalization | Modification of the core structure after its initial synthesis, often via cross-coupling reactions. | Introduction of a wide range of functional groups at specific positions. |
| Domino Reactions | A sequence of intramolecular reactions triggered by a single event, leading to complex fused systems. | Creation of novel polyheterocyclic architectures with enhanced complexity. |
| Solid-State and Melt Reactions | Solvent-free reactions conducted at elevated temperatures. | Environmentally friendly approach that can sometimes lead to different products or higher yields. nih.gov |
Advanced Spectroscopic Techniques for Real-time Monitoring of Excited State Processes
A thorough understanding of the excited-state dynamics of this compound is crucial for its application in optoelectronic devices. Advanced spectroscopic techniques can provide invaluable insights into the photophysical processes that occur upon photoexcitation.
Time-resolved fluorescence and transient absorption spectroscopy are powerful tools for tracking the evolution of excited states on timescales ranging from femtoseconds to milliseconds. mdpi.com These techniques can be employed to determine the lifetimes of singlet and triplet excited states, identify transient species, and elucidate the pathways of energy relaxation and intersystem crossing. mdpi.comacs.org For instance, studies on N,N'-disubstituted-dihydrodibenzo[a,c]phenazines have revealed complex excited-state conformational changes leading to large Stokes-shifted emissions. acs.org Similar investigations on this compound and its derivatives could uncover unique photophysical behaviors.
Furthermore, solvatochromism studies, which examine the change in absorption and emission spectra as a function of solvent polarity, can provide information about the nature of the excited state, such as its charge-transfer character. nih.gov This is particularly relevant for donor-acceptor type molecules, where the degree of charge transfer in the excited state can significantly influence the emission properties. nih.gov
The application of these advanced spectroscopic techniques will enable the construction of a detailed picture of the excited-state landscape of this compound, which is essential for designing molecules with tailored photophysical properties for applications such as organic light-emitting diodes (OLEDs) and sensors.
Deeper Integration of Computational and Experimental Data for Predictive Material Design
The synergy between computational modeling and experimental validation is a cornerstone of modern materials science. For this compound, a deeper integration of these two approaches can significantly accelerate the discovery of new materials with desired properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and excited-state properties of this compound and its virtual derivatives. rsc.orgrsc.org These theoretical predictions can guide synthetic efforts by identifying promising candidate molecules with specific electronic characteristics before they are synthesized in the lab. For example, computational studies on phenazine (B1670421) derivatives have been used to design redox-active materials for flow batteries by predicting their redox potentials and solvation free energies. rsc.orgresearchgate.net
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules in different environments. This is particularly important for understanding self-assembly processes and predicting the morphology of thin films, which is crucial for device performance.
By establishing a feedback loop where experimental results are used to refine and validate computational models, a robust predictive framework for the design of new benzo[a]phenazine-based materials can be established. This integrated approach will enable the rational design of molecules with optimized properties for specific applications, moving beyond trial-and-error synthesis.
Exploration of Self-Assembly and Supramolecular Architectures with Benzo[a]phenazine Cores
The ability of organic molecules to self-assemble into well-defined supramolecular structures is a key aspect of creating functional nanomaterials. The planar and aromatic nature of the benzo[a]phenazine core suggests that this compound and its derivatives could be excellent building blocks for supramolecular assemblies.
Future research should focus on investigating the self-assembly behavior of these compounds in solution and on surfaces. Techniques such as atomic force microscopy (AFM), scanning tunneling microscopy (STM), and X-ray diffraction can be used to characterize the morphology and packing of the resulting nanostructures. The influence of the 3-methylphenyl substituent and other potential functional groups on the self-assembly process should be systematically studied.
The formation of liquid crystalline phases and organogels is another exciting possibility. By attaching long alkyl chains or other mesogenic groups to the benzo[a]phenazine core, it may be possible to induce the formation of ordered liquid crystalline phases with interesting optical and electronic properties.
Understanding and controlling the self-assembly of this compound derivatives will open up new avenues for their application in areas such as organic electronics, sensing, and catalysis, where the organization of molecules at the nanoscale plays a critical role.
Investigation into Heteroatom Doping and π-Extension Strategies for Enhanced Performance
The electronic and optical properties of this compound can be further tuned and enhanced through strategic chemical modifications such as heteroatom doping and π-extension.
Heteroatom doping involves the incorporation of atoms other than carbon and hydrogen, such as nitrogen, oxygen, sulfur, or boron, into the aromatic framework. nih.govrsc.orgresearchgate.net Doping can significantly alter the electronic properties of the molecule by introducing lone pairs of electrons or empty orbitals, which can affect the HOMO and LUMO energy levels, charge transport characteristics, and reactivity. nih.gov For instance, doping graphene quantum dots with heteroatoms has been shown to enhance their optical and chemical properties for sensing applications. nih.gov The introduction of additional nitrogen atoms or other heteroatoms into the benzo[a]phenazine core of this compound could lead to materials with improved performance in electronic devices.
π-extension, on the other hand, involves increasing the size of the conjugated system by fusing additional aromatic rings to the core structure. researchgate.net This generally leads to a red-shift in the absorption and emission spectra, a smaller bandgap, and enhanced charge carrier mobility. Various synthetic strategies can be employed to extend the π-system of the benzo[a]phenazine core, leading to a broader range of accessible electronic and optical properties.
The systematic exploration of heteroatom doping and π-extension strategies will provide a powerful means to fine-tune the properties of this compound and its derivatives, paving the way for their use in a wider range of high-performance applications.
Q & A
What are the standard synthetic routes for 6-(3-Methylphenyl)benzo[a]phenazin-5-ol?
The compound is typically synthesized via condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with substituted benzene-1,2-diamines. For example, Ott and Lachnit (1973) demonstrated that reaction pathways depend on substituent electronic effects: 2-substituted p-naphthoquinones react with o-phenylenediamine either via elimination (yielding unsubstituted benzo[a]phenazin-5-ol) or via addition/oxidation (yielding 6-substituted derivatives) . Recent protocols use microwave irradiation (75°C, solvent-free) with caffeine as a green catalyst to enhance reaction efficiency .
How do electronic effects of substituents influence reaction pathways in benzo[a]phenazin-5-ol synthesis?
Substituents on the quinone precursor modulate redox potentials, directing the reaction toward either elimination (path A) or addition (path B). Electron-withdrawing groups favor elimination, while electron-donating groups stabilize intermediates for substitution. For instance, 3-methylphenyl substituents enhance steric and electronic stabilization, promoting path B to form 6-(3-Methylphenyl) derivatives .
What catalysts are effective in synthesizing benzo[a]phenazin-5-ol derivatives?
- Caffeine : Promotes Knoevenagel condensation and Michael addition in one-pot syntheses, enabling high yields (85–92%) under microwave irradiation .
- Fe₃O₄@rGO@ZnO-HPA : A magnetic nanocatalyst used in domino reactions with aldehydes and malononitrile, achieving 79–88% yields .
- Theophylline : Facilitates spirocyclic product formation via aldol-type condensations .
How can microwave irradiation optimize the synthesis of fused heterocycles from benzo[a]phenazin-5-ol?
Microwave irradiation (75–180 W, 70–75°C) reduces reaction times from hours to minutes. For example, Mohebat et al. (2020) synthesized benzo[a]pyrano[2,3-c]phenazines in 7–10 minutes, compared to 2–3 hours under conventional heating . This method enhances regioselectivity and minimizes side reactions .
How is benzo[a]phenazin-5-ol used in constructing pyrano-phenazine derivatives?
Benzo[a]phenazin-5-ol reacts with aldehydes and malononitrile via Knoevenagel-Michael-cyclization cascades. For instance, Jiang et al. (2011) achieved 81–92% yields of pyrano-phenazines using nano-CuO catalysts under solvent-free conditions . The reaction proceeds through ortho-quinone methide intermediates, enabling π-extension and planarization .
What analytical techniques are used to characterize benzo[a]phenazin-5-ol derivatives?
- Spectroscopy : FT-IR, ¹H/¹³C-NMR, and MS confirm structural integrity .
- Optical Analysis : UV-Vis and fluorescence spectroscopy in DMF assess π-conjugation and NIR absorption (e.g., λmax = 550–650 nm) .
- Thermal Analysis : Melting points (>300°C) and TGA evaluate stability .
What are the mechanistic steps in caffeine-catalyzed synthesis of benzo[a]pyrano[2,3-c]phenazines?
Condensation : Lawsone and diamine form benzo[a]phenazin-5-ol.
Knoevenagel : Caffeine accelerates aldehyde-malononitrile condensation to arylidenemalononitrile.
Michael Addition : Arylidenemalononitrile reacts with benzo[a]phenazin-5-ol.
Cyclization : Tautomerization yields the fused pyrano-phenazine .
How do reaction conditions affect yields in Ru(II)-catalyzed oxidative annulation?
Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable regioselective C–H/O–H activation with diphenylacetylene. Optimal conditions (80°C, 12h, DCE solvent) achieve 70–85% yields. Substituent electronic effects on the phenazine core influence cyclization efficiency .
What green catalysts are reported for benzo[a]phenazin-5-ol reactions?
- ZnOPTA@Fe₃O₄/EN-MIL-101(Cr) : A recyclable nanopowder for four-component couplings (68–96% yields) .
- H₃PMo₁₂O₄₀/Hyd-SBA-15 : Acidic mesoporous silica for bis(benzo[a]phenazin-5-ol) synthesis (85–90% yields) .
- Ionic Liquids : DBU-based catalysts enable solvent-free syntheses with 87–94% yields .
What biological activities have been observed in benzo[a]phenazin-5-ol derivatives?
- Anticancer : Derivatives with pyrazol-5-one moieties inhibit cancer cell proliferation (IC₅₀ = 8–15 µM) .
- Antimicrobial : Furo-phenazines exhibit activity against S. aureus (MIC = 4–16 µg/mL) .
- Fluorescent Probes : Isochromeno-phenazines show far-red emission (λem = 650–700 nm) for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
